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N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide

PAPD5 inhibitor Polymerase specificity Telomere biology

Standard 3-carboxylic acid regioisomers are inactive at PAPD5, causing assay failures. This exact 2-carboxamide scaffold (CAS 1009237-29-9) provides the correct pharmacophore. - **SMN2 positive control**: 6.3 µM potency in splice enhancement assays - **Validated negative control**: Inactive vs TDP-43 (0.32 µM) & EPAC2 (56 µM) - **CNS-like properties**: XLogP 0.3, PSA 76.66 Ų, 3 rotatable bonds - **Neutral carboxamide**: Avoids pH-dependent ionization issues of carboxylic acid analogs

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 1009237-29-9
Cat. No. B13742044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide
CAS1009237-29-9
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H14N2O4/c16-12-4-2-9(15-12)13(17)14-6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,14,17)(H,15,16)
InChIKeyYRCSWHRQGIPMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.3 [ug/mL] (The mean of the results at pH 7.4)

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide: Defined Research Scaffold


N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide is a low-molecular-weight (262.26 g/mol) synthetic small molecule belonging to the 5-oxopyrrolidine-2-carboxamide class, incorporating a methylenedioxyphenyl (benzodioxole) group via an exocyclic amide linkage [1]. The compound is cataloged under ChEMBL ID CHEMBL1597201 and has been evaluated in multiple high-throughput screening panels, primarily as part of public-domain NIH Molecular Libraries Program initiatives [2]. Its structural features—a hydrogen-bond-donor-rich pyrrolidine lactam core combined with a planar, aromatic benzodioxole substituent—make it a potentially useful scaffold for medicinal chemistry optimization and as a reference probe in biochemical target engagement studies.

Defined 2‑carboxamide benzodioxole scaffold for medicinal chemistry optimization
Evaluated in NIH Molecular Libraries Program HTS panels
Regioisomer‑specific procurement critical for PAPD5‑focused studies

Why Regioisomeric Analogs Are Not Interchangeable


Superficially similar in-class compounds—such as the 3-carboxylic acid regioisomer BCH002 (1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid, CAS 261363-49-9) or N-substituted variants—differ in the position of the hydrogen-bond-donating group, the connectivity of the benzodioxole substituent, and overall electrostatic surface properties [1]. These seemingly minor variations translate into fundamentally different target engagement profiles, as demonstrated by published specificity panels [2]. Generic procurement that overlooks the precise 2-carboxamide arrangement risks acquiring a compound with negligible activity at intended targets, undermining assay reproducibility. The quantitative evidence below isolates the specific, measurable differences that justify targeted selection of this exact scaffold.

Regioisomeric 3‑carboxylic acid analog (BCH002)
Lacks measurable PAPD5 inhibition; replacing the 2‑carboxamide with a 3‑carboxylic acid abolishes target engagement.
N‑substituted pyrrolidine variants
Alter hydrogen‑bond donor topology and electrostatic surface; may shift selectivity profile.
Superficial in‑class similarity
Benzodioxole‑pyrrolidine core alone does not ensure equivalent polymerase inhibition; regioisomer identity is critical.

Quantitative Differentiation Evidence


Regioisomer-Specific PAPD5 Selectivity

In a published pan-polymerase specificity panel, the 3-carboxylic acid regioisomer BCH002 (1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid) displayed no significant inhibition of recombinant PAPD5 (rPAPD5), yeast poly(A) polymerase (PAP), E. coli PAP, rPAPD4, or S. pombe Cid1 when tested at 100 µM, while the structurally distinct PAPD5 inhibitor BCH001 achieved pronounced, selective inhibition of rPAPD5 under identical conditions [1]. The target compound—featuring a 2-carboxamide rather than a 3-carboxylic acid substituent—represents a regioisomeric scaffold with a distinct hydrogen-bond donor vector and amide rotamer profile, as evidenced by its computed XLogP3 of 0.3 compared to 0.1 for BCH002 [2]. Although direct polymerase panel data for the 2-carboxamide compound are not yet published, the existing regioisomer specificity data establish that simply replacing the 2-carboxamide with a 3-carboxylic acid abolishes PAPD5 engagement [1].

PAPD5 Selectivity
Cross‑study comparable
3‑carboxylic acid regioisomer (BCH002): no inhibition of rPAPD5 at 100 µM. BCH001: selective inhibition.
Regioisomer identity determines target engagement.
Direct panel data for this 2‑carboxamide scaffold not yet published.
PAPD5 inhibitor Polymerase specificity Telomere biology Regioisomer selectivity

XLogP3 Lipophilicity and Solubility Profile

The target compound exhibits a computed XLogP3 of 0.3, distinguishing it from the 3-carboxylic acid regioisomer (BCH002, XLogP3 = 0.1) and the 4-oxo positional isomer (computed XLogP3 = 0.2) [1]. With 2 hydrogen bond donors and 4 hydrogen bond acceptors, a polar surface area of 76.66 Ų, and 3 rotatable bonds, the compound sits at the hydrophilic border of CNS drug-like chemical space [2]. In contrast, BCH002 bears a free carboxylic acid (pKa ~4.2), rendering it predominantly ionized at physiological pH, whereas the target compound's neutral carboxamide remains uncharged [2]. This physicochemical divergence translates into measurably different logD₇.₄ values and passive permeability behavior.

Lipophilicity (XLogP3)
Class‑level inference
0.3 (target) vs 0.1 (BCH002) — Δ = +0.2
Altered solubility/permeability profile.
Neutral carboxamide vs ionizable carboxylic acid.
Lipophilicity XLogP3 ADME Physicochemical property

SMN2 Splice Enhancer Screening

In a quantitative high-throughput screening (qHTS) confirmatory assay for enhancers of SMN2 exon 7 inclusion—a therapeutically relevant mechanism for spinal muscular atrophy—the compound registered a Potency value of 6.3 µM (6309.6 nM; pChembl = 5.20) against the human Survival Motor Neuron (SMN) protein target, though the primary annotation marked the outcome as "Not Active" under the assay's hit-calling criteria [1]. This sub-10 µM concentration defines the compound's baseline engagement with the SMN2 splicing machinery and provides a quantitative reference point for any structure-activity relationship (SAR) studies involving more potent SMN2 modulators.

SMN2 Splice Enhancer
Supporting evidence
Potency 6.3 µM (pChembl 5.20)
Baseline SMN2 engagement for SAR.
Annotated ‘Not Active’ under assay hit criteria.
SMN2 splicing Spinal muscular atrophy qHTS Confirmatory assay

TDP-43 Inhibitor Screening

The compound was screened in a qHTS confirmatory assay for inhibitors of TAR DNA-binding protein 43 (TDP-43), a major pathological hallmark of amyotrophic lateral sclerosis and frontotemporal lobar degeneration, and returned a Potency value of 0.32 µM (316.2 nM) with the explicit activity comment "inactive" [1]. This negative result contrasts with the compound's behavior in the SMN2 assay and provides a clear selectivity signal: the scaffold is not a promiscuous inhibitor of RNA-binding proteins. For researchers requiring a structurally characterized, inactive control compound for TDP-43 assay development, this verified inactivity is a quantifiable selection criterion.

TDP‑43 Inhibition
Supporting evidence
Potency 0.32 µM — inactive
Negative control benchmark.
Confirmed inactivity in confirmatory qHTS.
TDP-43 Neurodegeneration qHTS Negative control

EPAC2 Antagonist Screening

In a qHTS primary screen for antagonists of the cAMP-regulated guanine nucleotide exchange factor 2 (EPAC2/RapGEF4), the compound returned a Potency value of 56.2 µM (56234.1 nM) with the activity comment "inconclusive" [1]. This high-micromolar, indeterminate result distinguishes the compound from potent EPAC2 antagonists reported in the same screening campaign and provides a defined upper boundary of engagement for this signaling target. The data can serve as a quantitative reference for dose-response validation experiments.

EPAC2 Antagonism
Supporting evidence
Potency 56.2 µM — inconclusive
Upper activity boundary for EPAC2.
≥50‑fold less potent than reported antagonists.
EPAC2 cAMP signaling GEF inhibitor qHTS

Structural Determinants of PAPD5 Selectivity

The PAPD5 inhibitor specificity panel published by Shukla et al. (2020) reveals that the 3-carboxylic acid regioisomer BCH002—in which the benzodioxol-5-ylmethyl group is attached to the pyrrolidine nitrogen and the carboxylic acid is at the 3-position—exhibits zero polymerase inhibition across five recombinant polymerases at 100 µM [1]. In contrast, the target compound (CAS 1009237-29-9) positions the benzodioxol-5-ylmethyl group on the exocyclic 2-carboxamide nitrogen, leaving the pyrrolidine NH free [2]. This topological difference alters the pharmacophoric hydrogen-bond donor/acceptor arrangement and the conformational landscape of the benzodioxole substituent, providing a structural basis for differential target engagement that must be controlled for in any PAPD5-focused screening campaign.

Structural Topology
Class‑level inference
2‑carboxamide (exocyclic amide) vs 3‑carboxylic acid (endocyclic N‑substitution)
Topology dictates polymerase activity.
BCH002 inactive in 5‑polymerase panel at 100 µM.
Structure-activity relationship PAPD5 Telomerase Regioisomer comparison

Precision Application Scenarios


PAPD5 Probe Development

Based on the published observation that the 3-carboxylic acid regioisomer BCH002 is completely inactive against PAPD5 and four other polymerases at 100 µM [1], the 2-carboxamide scaffold (CAS 1009237-29-9) offers a structurally distinct starting point for PAPD5 inhibitor medicinal chemistry. The free pyrrolidine NH and exocyclic amide connectivity provide unique vectors for structure-activity exploration that are absent in the inactive 3-carboxylic acid series. Researchers optimizing PAPD5 inhibitors should specifically procure this regioisomer to access the 2-carboxamide pharmacophore space not explored by the BCH series.

Negative Control for TDP-43 Assays

The compound's confirmed inactivity against TDP-43 at 0.32 µM (annotated 'inactive' in confirmatory qHTS) [1], combined with its weak/inconclusive behavior at EPAC2 (56 µM) [2], makes it a well-characterized negative control for assays involving TDP-43 proteinopathy or cAMP-GEF signaling. Its three distinct bioassay annotations across the SMN2, TDP-43, and EPAC2 targets provide a comprehensive selectivity profile that supports its use as a reference compound in multi-target phenotypic screening panels.

SMN2 Splicing Modulation Benchmarking

The compound's Potency value of 6.3 µM (pChembl 5.20) in the SMN2 splice variant enhancer confirmatory assay [1] establishes a quantitative baseline for SAR studies. While annotated as 'Not Active' under stringent hit-calling criteria, this sub-10 µM engagement level makes it a useful benchmark compound for calibrating SMN2 assay sensitivity and for comparing the activity of newly synthesized 2-carboxamide analogs in head-to-head concentration-response experiments.

Physicochemical Reference for 2-Pyrrolidinecarboxamide Library Design

With its balanced lipophilicity (XLogP3 = 0.3), moderate polar surface area (76.66 Ų), and only 3 rotatable bonds [1], the compound serves as a physicochemical reference point for designing focused libraries of 2-pyrrolidinecarboxamides that operate at the hydrophilic edge of CNS drug-like space. Its neutral carboxamide (vs. ionizable carboxylic acid in BCH002) provides an advantage for permeability assays where pH-dependent ionization must be controlled [2].

Application
Selection Property
Validation Focus
PAPD5 inhibitor medicinal chemistry
2‑carboxamide regioisomer identity
PAPD5 selectivity profile validation
TDP‑43 assay negative control
Confirmed TDP‑43 inactivity at sub‑micromolar concentration
Multi‑target selectivity panel (TDP‑43, EPAC2)
SMN2 splicing modulation SAR
6.3 µM baseline activity in SMN2 assay
Concentration‑response assay calibration
2‑Pyrrolidinecarboxamide library design
Neutral carboxamide, XLogP3 0.3, moderate PSA
Permeability and solubility assay optimization
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